molecular formula C15H13N3O2S B1672488 Fenbendazole CAS No. 43210-67-9

Fenbendazole

Cat. No. B1672488
CAS RN: 43210-67-9
M. Wt: 299.3 g/mol
InChI Key: HDDSHPAODJUKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenbendazole is a broad-spectrum benzimidazole class anthelmintic drug . It was introduced in 1974 and is used worldwide to treat various parasitic infections . It has been noted that fenbendazole exhibits a measurable anti-cancer effect .


Synthesis Analysis

Fenbendazole can be synthesized from m-dichlorobenzene as a starting material through the steps of nitrification, condensation, amination, reduction, and cyclization . Another synthetic method involves 5-chloro-2-nitroaniline and an aqueous solution of thiophenol sodium subjected to condensation reaction in a mixed solution of n-propanol and water .


Molecular Structure Analysis

Fenbendazole’s molecular formula is C15H13N3O2S . Its structure has been determined from powder X-ray diffraction data . Fenbendazole is a member of the class of benzimidazoles .


Chemical Reactions Analysis

Fenbendazole has been found to interact with β-tubulin, disrupting microtubule function . It has also been found to limit glucose uptake in cancer cells by decreasing the amount of GLUT transporters and the enzyme hexokinase 2 .


Physical And Chemical Properties Analysis

Fenbendazole appears in powder form, whitish color, and has poor solubility in water . Its thermal, physical, chemical, and viscosity properties have been assessed by differential scanning calorimetry, thermogravimetric analysis/derivative thermogravimetry, Fourier transform infrared spectroscopy, X-ray diffraction spectroscopy, and melt flow index .

Scientific Research Applications

Fenbendazole is a benzimidazole carbamate drug with broad-spectrum antiparasitic activity in humans and animals . Its mechanism of action is associated with microtubular polymerization inhibition and glucose uptake blockade resulting in reduced glycogen stores and decreased ATP formation in the adult stages of susceptible parasites .

In recent years, there has been a surge in scientific literature exploring Fenbendazole’s potential applications beyond deworming . Here are some areas of interest:

  • Cancer Research : Fenbendazole has shown potential as an anticancer agent. It has been found to act as a moderate microtubule destabilizing agent and cause cancer cell death by modulating multiple cellular pathways . In prostate cancer models, fenbendazole inhibited tumor growth by disrupting microtubule formation and inducing cell cycle arrest .

  • Parasitology : Fenbendazole is traditionally used as a dewormer in veterinary medicine. It works by inhibiting the polymerization of the parasite’s microtubules, disrupting their transport and metabolic processes .

  • Combination Therapy with Vitamins : There is a study that showed an unexpected antitumorigenic effect of Fenbendazole when combined with supplementary vitamins . This suggests that Fenbendazole could potentially be used in combination with certain vitamins to enhance its anticancer effects .

  • Non-Small Cell Lung Cancer Treatment : Fenbendazole has been studied for its effects on non-small cell lung cancer . The study found that Fenbendazole induced mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer .

  • Treatment of Advanced Malignancy : There was a pilot study of Fenbendazole in patients with advanced malignancy . The study aimed to determine the maximum tolerated dose of oral Fenbendazole in patients with advanced cancer .

  • Potential Use in Anticancer Therapy : There is a study that discusses the anthelmintic Flubendazole and its potential use in anticancer therapy . Although this study is about Flubendazole, it’s worth noting that Fenbendazole is also an anthelmintic drug and may have similar potential uses .

  • Treatment of Advanced Malignancy : There was a pilot study of Fenbendazole in patients with advanced malignancy . The study aimed to determine the maximum tolerated dose of oral Fenbendazole in patients with advanced cancer .

  • Potential Use in Anticancer Therapy : There is a study that discusses the anthelmintic Flubendazole and its potential use in anticancer therapy . Although this study is about Flubendazole, it’s worth noting that Fenbendazole is also an anthelmintic drug and may have similar potential uses .

  • Non-Small Cell Lung Cancer Treatment : Fenbendazole has been studied for its effects on non-small cell lung cancer . The study found that Fenbendazole induced mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer .

  • Combination Therapy with Vitamins : There is a study that showed an unexpected antitumorigenic effect of Fenbendazole when combined with supplementary vitamins . This suggests that Fenbendazole could potentially be used in combination with certain vitamins to enhance its anticancer effects .

  • Cancer Research : Fenbendazole has shown potential as an anticancer agent. It has been found to act as a moderate microtubule destabilizing agent and cause cancer cell death by modulating multiple cellular pathways .

properties

IUPAC Name

methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSHPAODJUKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040672
Record name Fenbendazole
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Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenbendazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Fenbendazole

CAS RN

43210-67-9
Record name Fenbendazole
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Record name Fenbendazole [USAN:USP:INN:BAN]
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Record name Fenbendazole
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Record name Fenbendazole
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Record name FENBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name Fenbendazole
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Melting Point

233 °C
Record name Fenbendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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